molecular formula C16H22ClNO B15144819 N-Formyl N,N-Didesmethyl Sibutramine-d6

N-Formyl N,N-Didesmethyl Sibutramine-d6

Cat. No.: B15144819
M. Wt: 285.84 g/mol
InChI Key: IYVDPOSYKKHSFG-QYDDHRNTSA-N
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Description

Contextualization of Sibutramine (B127822) and its Metabolic Landscape in Pharmaceutical Research

Sibutramine is a norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitor formerly marketed as an anti-obesity drug. nih.govmdpi.com Its mechanism of action involved enhancing feelings of satiety and increasing thermogenesis, or energy expenditure. nih.gov The pharmacological activity of sibutramine is not primarily due to the parent compound itself, but rather its more potent amine metabolites. nih.gov

Upon administration, sibutramine undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves N-demethylation by the cytochrome P450 isoenzyme system, transforming the tertiary amine sibutramine into its pharmacologically active secondary and primary amine metabolites. nih.gov

Metabolite 1 (M1): N-monodesmethylsibutramine

Metabolite 2 (M2): N,N-didesmethylsibutramine

These active metabolites are significantly more potent inhibitors of norepinephrine and serotonin reuptake than sibutramine itself. nih.gov The metabolic cascade does not end there; these primary and secondary metabolites undergo further biotransformation, including hydroxylation and conjugation, leading to a complex profile of related compounds in biological fluids. helsinki.firesearchgate.net The study of this intricate metabolic landscape is crucial for a complete understanding of the drug's disposition in the body. The existence of standards for metabolites like N-Formyl N,N-Didesmethyl Sibutramine indicates that formylation is another pathway in this biotransformation process, requiring specific analytical tools for its investigation.

Key Sibutramine Compounds

Compound NameAbbreviationDescription
Sibutramine-Parent Drug (Tertiary Amine)
N-monodesmethylsibutramineM1Active Secondary Amine Metabolite
N,N-didesmethylsibutramineM2Active Primary Amine Metabolite

The Foundational Role of Stable Isotopically Labeled Analogues in Pharmaceutical Science

In modern analytical chemistry, particularly in methods utilizing mass spectrometry, stable isotopically labeled (SIL) compounds are indispensable tools for achieving high accuracy and precision. crimsonpublishers.com SILs are molecules in which one or more atoms have been replaced with their heavy stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com Deuterated analogues, where hydrogen atoms are replaced by deuterium, are commonly used. aptochem.com

The foundational role of these labeled compounds is to serve as ideal internal standards. scioninstruments.com An internal standard is a compound added in a known quantity to a sample before processing. musechem.com Because the SIL analogue is chemically almost identical to the analyte (the substance being measured), it experiences the same physical and chemical variations during sample preparation, extraction, and analysis. acanthusresearch.com

Key advantages of using SIL internal standards include:

Accurate Quantification: They compensate for the loss of analyte during sample extraction and workup, ensuring the final calculated concentration accurately reflects the amount in the original sample. musechem.com

Correction for Matrix Effects: In complex biological samples like blood or urine, other molecules can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing its signal. Since the SIL internal standard co-elutes with the analyte and behaves identically, it experiences the same matrix effects, allowing for reliable correction. texilajournal.com

Improved Precision and Robustness: By accounting for variations in instrument performance and injection volume, SIL standards reduce the variability of results, making the analytical method more robust and reproducible. crimsonpublishers.comaptochem.com

Method Validation: They are critical components in the validation of bioanalytical methods, helping to establish the accuracy, precision, and reliability of the procedure as required by regulatory guidelines. musechem.com

Research Significance of N-Formyl N,N-Didesmethyl Sibutramine-d6 as a Deuterated Metabolite Standard

This compound is the deuterated analogue of a sibutramine metabolite. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This mass difference makes it easily distinguishable from its non-labeled counterpart by a mass spectrometer, while its chemical behavior remains virtually identical.

The primary research significance of this compound is its application as a high-fidelity internal standard for the quantitative analysis of the N-Formyl N,N-Didesmethyl Sibutramine metabolite. clearsynth.com When researchers need to measure the concentration of this specific metabolite in biological samples, they add a known amount of the deuterated standard to the sample. During analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the ratio of the naturally occurring metabolite to the deuterated standard is measured. This ratio allows for a highly accurate calculation of the metabolite's true concentration, free from the analytical errors that can plague complex bioanalysis.

This standard is crucial for:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of sibutramine by accurately tracking the formation and elimination of its various metabolites.

Metabolism Research: Investigating the full biotransformation pathway of sibutramine and identifying less common metabolic products.

Analytical Toxicology and Doping Control: Unambiguously identifying and quantifying sibutramine and its metabolites in urine or plasma samples. researchgate.net

The availability of a specific deuterated standard like this compound enables researchers to develop and validate robust analytical methods, ensuring that the data generated in these studies is reliable, reproducible, and accurate.

Compound Data: this compound

ParameterValue
CAS Number1185163-48-7 biomall.in
Isotopic LabelDeuterium (d6)
Primary ApplicationInternal Standard for Mass Spectrometry

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22ClNO

Molecular Weight

285.84 g/mol

IUPAC Name

N-[1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutyl]formamide

InChI

InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19)/i3D2,8D2,9D2

InChI Key

IYVDPOSYKKHSFG-QYDDHRNTSA-N

Isomeric SMILES

[2H]C1(C(C(C1([2H])[2H])(C2=CC=C(C=C2)Cl)C(CC(C)C)NC=O)([2H])[2H])[2H]

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O

Origin of Product

United States

Chemical Identity and Isotopic Design of N Formyl N,n Didesmethyl Sibutramine D6

Systematic Nomenclature and Chemical Structure of N-Formyl N,N-Didesmethyl Sibutramine-d6

This compound is the deuterated analogue of N-Formyl N,N-Didesmethyl Sibutramine (B127822). The systematic IUPAC name for the non-labeled compound is N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide. drugfuture.com The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms.

The chemical structure of N-Formyl N,N-Didesmethyl Sibutramine consists of a central cyclobutane (B1203170) ring attached to a 4-chlorophenyl group and a substituted butylamine (B146782) side chain. The formyl group (-CHO) is attached to the nitrogen atom of the butylamine chain.

Below is a data table summarizing the key chemical identifiers for this compound and its non-deuterated counterpart.

IdentifierThis compoundN-Formyl N,N-Didesmethyl Sibutramine
CAS Number 1185163-48-7 pharmaffiliates.compharmaffiliates.com84467-85-6 axios-research.com
Molecular Formula C₁₆H₁₆D₆ClNO pharmaffiliates.comC₁₆H₂₂ClNO axios-research.com
Molecular Weight 285.84 g/mol pharmaffiliates.com279.81 g/mol axios-research.com
Systematic (IUPAC) Name Not explicitly defined, referred to as a deuterated analogue of the non-labeled compound.N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide drugfuture.com

Principles of Deuterium Labeling in Organic Molecules Relevant to Metabolic Studies

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. researchgate.net In metabolic studies, deuterium labeling is a powerful technique used to trace the metabolic fate of a drug or compound within a biological system. clearsynth.com The key principle lies in the mass difference between hydrogen and deuterium. This mass difference can be detected by analytical instruments such as mass spectrometers, allowing researchers to distinguish the labeled compound and its metabolites from their naturally occurring, non-labeled counterparts.

One of the significant consequences of deuterium substitution is the kinetic isotope effect (KIE). youtube.comwikipedia.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. youtube.com Consequently, breaking a C-D bond requires more energy, which can lead to a slower rate of reaction for processes that involve the cleavage of this bond. youtube.comwikipedia.org In drug metabolism, this can mean a reduced rate of metabolic conversion by enzymes, particularly cytochrome P450 (CYP450) enzymes. researchgate.net

This alteration of metabolic rate can be harnessed to:

Probe reaction mechanisms: By observing the KIE, researchers can deduce whether a C-H bond is broken in the rate-determining step of a metabolic pathway. nih.gov

Improve pharmacokinetic profiles: Slowing down metabolism can lead to a longer half-life and increased exposure of a drug in the body. nih.govresearchgate.net

Create internal standards for quantitative analysis: Deuterated compounds are ideal internal standards in mass spectrometry-based assays because they have nearly identical chemical properties to the analyte but a different mass, allowing for accurate quantification.

Structural Relationship to Parent Sibutramine and Other Key Metabolites (e.g., N,N-Didesmethyl Sibutramine)

This compound is structurally derived from the parent drug, sibutramine. Sibutramine is a tertiary amine that undergoes extensive metabolism in the body, primarily through N-demethylation. nih.gov This metabolic process involves the removal of methyl groups from the nitrogen atom.

The primary metabolic pathway proceeds as follows:

Sibutramine , the parent compound, is first metabolized to N-Desmethyl Sibutramine (also known as M1). This involves the removal of one methyl group.

N-Desmethyl Sibutramine is further metabolized to N,N-Didesmethyl Sibutramine (also known as M2). nih.govnih.gov This step involves the removal of the second methyl group, resulting in a primary amine.

N-Formyl N,N-Didesmethyl Sibutramine is considered an intermediate or metabolite in the metabolic cascade of sibutramine. pharmaffiliates.com It is formed by the formylation of the primary amine group of N,N-Didesmethyl Sibutramine.

The deuterated version, this compound, is a labeled analogue of this metabolite, designed for use in research and analytical applications. pharmaffiliates.com

The following table details the chemical information for sibutramine and its key metabolites.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sibutramine 106650-56-0C₁₇H₂₆ClN279.85
N-Desmethyl Sibutramine 84467-94-7 pharmaffiliates.comC₁₆H₂₄ClN265.82
N,N-Didesmethyl Sibutramine 84484-78-6 axios-research.comC₁₅H₂₂ClN251.79
N-Formyl N,N-Didesmethyl Sibutramine 84467-85-6 axios-research.comC₁₆H₂₂ClNO279.81 axios-research.com

The structural evolution from the parent drug to the formylated metabolite illustrates the biochemical transformations that occur in vivo. The introduction of deuterium into the structure of N-Formyl N,N-Didesmethyl Sibutramine provides a crucial tool for studying these metabolic pathways with high precision.

Synthetic Strategies and Spectroscopic Characterization of N Formyl N,n Didesmethyl Sibutramine D6

Chemical Synthesis Pathways for Deuterated Sibutramine (B127822) Analogues

The synthesis of N-Formyl N,N-Didesmethyl Sibutramine-d6 is a multi-step process that involves the initial construction of the core N,N-didesmethyl sibutramine (also known as bisnorsibutramine) structure, followed by selective deuterium (B1214612) labeling and a final N-formylation step. While the exact proprietary synthesis pathway for this specific labeled compound is not publicly detailed, a plausible and scientifically sound strategy can be constructed based on established organic chemistry principles and published syntheses of sibutramine and its analogues. ic.ac.ukresearchgate.net

A likely pathway begins with the synthesis of the precursor, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine (N,N-Didesmethyl Sibutramine). wikipedia.org The key step is the introduction of the six deuterium atoms onto the isobutyl group. This is typically achieved by using a deuterated reagent. For instance, a Grignard reaction could be employed using a deuterated isobutyl magnesium halide (e.g., (CD₃)₂CHCH₂MgBr) to introduce the labeled alkyl chain onto a suitable cyclobutanone (B123998) precursor.

The final step is the N-formylation of the resulting deuterated secondary amine, N,N-Didesmethyl Sibutramine-d6. This can be accomplished using various formylating agents. A common method involves the use of formic acid or its derivatives. For example, reacting the amine with a mixed anhydride (B1165640) of formic and acetic acid, or using a reagent like N-formyl imide, can efficiently introduce the formyl group onto the nitrogen atom. beilstein-journals.org The reaction must be carried out under controlled conditions to ensure high yield and prevent side reactions.

Synthesis of the Core Structure: Formation of the 1-(4-chlorophenyl)cyclobutyl amine skeleton.

Deuterium Labeling: Introduction of the d6-isobutyl group, likely via a deuterated Grignard reagent or similar alkylating agent.

N-Formylation: Reaction of the deuterated N,N-Didesmethyl Sibutramine intermediate with a suitable formylating agent to yield the final product.

Advanced Spectroscopic Methods for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful incorporation and precise location of deuterium atoms within the target molecule. rsc.org A combination of Proton (¹H) NMR and Deuterium (²H) NMR is used for a comprehensive analysis. nih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a successfully deuterated compound, the proton signals corresponding to the positions where deuterium atoms have been substituted will be absent or significantly diminished. For this compound, the signals corresponding to the two methyl groups and the methine proton of the isobutyl side chain would be expected to disappear. The remaining signals (aromatic protons, cyclobutane (B1203170) protons, etc.) confirm the integrity of the rest of the molecular structure. The integration of any residual proton signals at the labeled positions can be used to help quantify the isotopic enrichment. nih.gov

²H NMR Spectroscopy: Deuterium NMR directly observes the resonance of ²H nuclei. wikipedia.org This technique provides definitive proof of deuterium incorporation. A peak in the ²H NMR spectrum will appear at a chemical shift almost identical to that of the corresponding proton in the non-deuterated analogue. For the target compound, signals corresponding to the deuterated isobutyl group would be observed, confirming the success of the labeling reaction. magritek.com Quantitative ²H NMR can be a robust method for determining the isotopic abundance at specific sites. nih.govacs.org

Nucleus Expected Chemical Shift (ppm) Assignment
¹H~8.3Formyl proton (-CHO)
¹H~7.4Aromatic protons
¹H~1.5 - 2.5Cyclobutane and alkyl chain protons
²H~0.9Deuterons on isobutyl group (-C(CD₃)₂)

Table 1: Illustrative NMR data for the structural verification of this compound. Expected chemical shifts are approximate and based on the parent structure.

Mass spectrometry (MS) is crucial for determining the molecular weight, isotopic purity, and structural confirmation through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method. rsc.orgresearchgate.net

Isotopic Purity Assessment: HRMS can distinguish between molecules with very small mass differences, such as isotopologues. nih.gov The isotopic purity of this compound is determined by measuring the relative abundance of the ion corresponding to the fully deuterated compound (d6) compared to ions of partially deuterated (d1-d5) and non-deuterated (d0) species. researchgate.net The mass spectrum will show a cluster of peaks, and the relative intensity of the peak at the expected mass for the d6 compound versus the others is used to calculate the isotopic enrichment percentage. researchgate.netalmacgroup.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. nih.gov The fragmentation pattern serves as a fingerprint for the molecule's structure. For this compound, characteristic fragmentation would involve cleavage of the N-formyl group and fragmentation of the alkyl side chain. The masses of the fragments would be expected to be 6 atomic mass units higher than those from the non-deuterated analogue if the deuterium-labeled portion is retained. researchgate.netsemanticscholar.org For instance, a key fragment in non-deuterated sibutramine metabolites is often observed at m/z 125, corresponding to the chlorophenylcyclobutyl moiety; this fragment would be expected in the d6-analogue as well, confirming the location of the label on the isobutyl chain. scirp.org

Ion (m/z) Proposed Fragment Identity
286.8 (M+H)⁺Protonated molecular ion of the d6 compound
257.8Loss of the formyl group (-CHO)
125.1[1-(4-chlorophenyl)cyclobutyl]⁺ cation

Table 2: Predicted key ions in the ESI-MS/MS spectrum of this compound, confirming its structure and deuterium labeling.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. A strong absorption band characteristic of the amide C=O stretch from the formyl group is expected around 1650-1680 cm⁻¹. Other significant peaks would include those for the aromatic C-H and C=C bonds. A crucial feature for confirming deuteration would be the presence of C-D stretching vibrations, which occur at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). The absence or reduction of the C-H stretching bands for the isobutyl group provides further evidence of successful labeling.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are typically strong in Raman spectra. The C=O stretch of the formyl group is also Raman active. nokia.com Similar to IR, the C-D stretching modes can be observed at lower wavenumbers than C-H modes.

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
C=O Stretch1650 - 1680N-Formyl group
Aromatic C=C Stretch1450 - 1600Chlorophenyl ring
C-D Stretch2100 - 2250Deuterated isobutyl group
Aromatic C-H Stretch3000 - 3100Chlorophenyl ring

Table 3: Characteristic vibrational frequencies expected in the IR and Raman spectra of this compound.

Chromatographic Purity Assessment and Comprehensive Analytical Characterization of this compound

Chromatographic techniques are essential for determining the chemical purity of the synthesized compound, separating it from any starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC), typically with UV and/or mass spectrometric detection, is the standard method for purity assessment. nih.gov A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) would be suitable for this compound. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity level of ≥98% is typically required for reference standards.

When analyzing deuterated compounds, it is important to consider the possibility of a chromatographic isotope effect (CIE). cchmc.orgnih.gov This phenomenon can cause the deuterated compound to have a slightly different retention time than its non-deuterated counterpart. researchgate.netnih.gov While often negligible in HPLC, this effect should be evaluated to ensure accurate identification and quantification, especially if the non-deuterated analogue is present as an impurity. The combination of HPLC with high-resolution mass spectrometry (LC-HRMS) provides a comprehensive characterization, simultaneously confirming the identity, chemical purity, and isotopic purity of this compound in a single analysis.

Mechanistic Investigations of Metabolic Pathways Utilizing N Formyl N,n Didesmethyl Sibutramine D6

Application of Deuterium (B1214612) Kinetic Isotope Effects in Elucidating Rate-Limiting Metabolic Steps

The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of bond cleavage in a molecule leads to a change in the reaction rate. wikipedia.org This effect is a powerful tool for determining whether the cleavage of a carbon-hydrogen bond is a rate-limiting step in a metabolic reaction. In the context of sibutramine (B127822) metabolism, which involves N-demethylation, the use of a deuterated analog can provide significant mechanistic insights. nih.gov

While specific studies on N-Formyl N,N-Didesmethyl Sibutramine-d6 are not extensively available, the principles of KIE can be applied. The "d6" designation implies that six hydrogen atoms have been replaced by deuterium. If these deuteriums are located on the N-methyl groups, a primary KIE would be expected during demethylation. If they are located elsewhere on the molecule, a secondary KIE might be observed, which can also provide information about changes in hybridization at a carbon atom adjacent to the site of isotopic substitution. wikipedia.org

The following table illustrates hypothetical data from a study investigating the kinetic isotope effect on sibutramine metabolism.

CompoundRate of Metabolism (pmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
Sibutramine (d0)150-
Sibutramine-d6752.0

This is a hypothetical table for illustrative purposes.

In Vitro Metabolic Stability Studies with this compound

In vitro metabolic stability studies are essential for predicting the in vivo clearance of a drug. These assays typically involve incubating the compound with liver microsomes, hepatocytes, or other subcellular fractions containing drug-metabolizing enzymes. researchgate.net The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

The use of this compound in such studies allows for precise quantification by mass spectrometry. The deuterium-labeled compound can be easily distinguished from endogenous compounds and potential assay interference, leading to more accurate and sensitive measurements.

The metabolic stability of this compound would be compared to that of its non-deuterated counterpart to assess the impact of deuterium substitution on its metabolism. A slower metabolism of the deuterated compound could indicate that C-H bond cleavage is a key step in its degradation.

Below is a representative data table from an in vitro metabolic stability assay.

Time (minutes)% Remaining (Sibutramine)% Remaining (Sibutramine-d6)
0100100
157585
305070
602050

This is a hypothetical table for illustrative purposes.

Identification of Enzymatic Systems and Isoforms Involved in the N-Formylation and Didesmethylation Pathways

The metabolism of sibutramine to its active N-desmethyl (M1) and N,N-didesmethyl (M2) metabolites is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. nih.govmdpi.com Studies have identified CYP2B6 as the main enzyme responsible for these N-demethylation reactions. nih.govdoi.org Other isoforms, such as CYP2C19 and CYP3A4, have also been shown to contribute, particularly at higher substrate concentrations. nih.govnih.gov

The formation of N-formyl metabolites is a less common metabolic pathway but can occur through the oxidation of an N-methyl group. The enzymatic systems responsible for the N-formylation of sibutramine metabolites would likely involve the same CYP isoforms that are responsible for the initial demethylation steps, as these enzymes catalyze the oxidative reactions that can lead to formyl group formation.

By using this compound as a substrate in incubations with a panel of recombinant human CYP isoforms, it is possible to pinpoint which specific enzymes are involved in its further metabolism. The deuterated nature of the compound aids in the unambiguous identification and quantification of metabolites formed by each isoform.

The table below summarizes the known and potential enzymatic involvement in sibutramine metabolism.

Metabolic PathwayKey Enzymes Involved
N-Demethylation (Sibutramine -> M1 -> M2)CYP2B6 (primary), CYP2C19, CYP3A4 nih.govdoi.orgnih.gov
Hydroxylation of MetabolitesCYP2B6, CYP2C19 nih.gov
N-FormylationLikely mediated by CYP isoforms

Tracing Metabolic Fates and Intermediates Using Deuterated Analogues in Controlled Biological Systems

Deuterated analogues such as this compound are powerful tools for tracing the metabolic fate of a drug and identifying its various metabolites in controlled biological systems like primary hepatocytes or animal models. nih.gov The deuterium label acts as a metabolic tracer, allowing researchers to follow the biotransformation of the parent compound into its various downstream products.

When this compound is introduced into a biological system, its metabolites will retain the deuterium label, making them easily distinguishable from endogenous molecules by mass spectrometry. This "mass tag" allows for the confident identification of novel and previously uncharacterized metabolites. nih.gov The use of liquid chromatography-mass spectrometry (LC-MS) is a common analytical technique for these studies. nih.gov

Studies on sibutramine have identified numerous metabolites formed through demethylation, hydroxylation, and glucuronidation. nih.gov By using a deuterated analog, the interconnectedness of these pathways can be more clearly elucidated. For instance, it would be possible to determine if N-formylation occurs before or after other metabolic transformations, such as hydroxylation of the cyclobutyl ring or the isobutyl side chain.

Advanced Analytical Methodologies for Sibutramine Metabolite Profiling Incorporating N Formyl N,n Didesmethyl Sibutramine D6

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Metabolite Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of sibutramine (B127822) and its metabolites in various biological samples. semanticscholar.orgualberta.ca Its high sensitivity and selectivity allow for the detection and quantification of analytes at very low concentrations. The development of a reliable LC-MS/MS method requires careful optimization and rigorous validation to ensure the accuracy and precision of the results. researchgate.net

A critical step in method development is the optimization of chromatographic conditions to achieve efficient separation of the target analytes from matrix components and from each other. For quantitative bioanalysis using stable isotope-labeled internal standards, it is ideal for the deuterated standard (e.g., N-Formyl N,N-Didesmethyl Sibutramine-d6) and the non-deuterated analyte to co-elute or have very similar retention times. scioninstruments.com This ensures that both compounds experience identical conditions during ionization, which is key for correcting matrix effects and other sources of variability. clearsynth.comnih.gov

However, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to slight differences in physicochemical properties, causing a "deuterium isotope effect." nih.gov This may result in a small shift in retention time, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart in reversed-phase chromatography. nih.govresearchgate.net Method development must therefore focus on minimizing this separation.

Key parameters for optimization include:

Column Chemistry: Reversed-phase columns, such as C18, are commonly used for the separation of sibutramine and its metabolites. ualberta.caresearchgate.net

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is adjusted to control the retention and resolution of the analytes. semanticscholar.orgresearchgate.net

Gradient Elution: A time-programmed gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to achieve optimal separation for compounds with differing polarities. researchgate.net

Flow Rate and Column Temperature: These parameters are fine-tuned to improve peak shape and reduce run time without compromising resolution.

The goal is to achieve symmetrical peak shapes and baseline resolution where necessary, while ensuring near-perfect co-elution of the analyte and its deuterated internal standard. scioninstruments.com

Tandem mass spectrometry provides exceptional selectivity through the use of Multiple Reaction Monitoring (MRM). semanticscholar.org This technique involves isolating a specific precursor ion (typically the protonated molecule, [M+H]+) and then fragmenting it to produce characteristic product ions. The specific transition from a precursor ion to a product ion is monitored for quantification.

For sibutramine metabolites, ionization is typically achieved using an electrospray ionization (ESI) source in the positive ion mode. semanticscholar.org Optimization of MS/MS parameters is crucial for maximizing the signal response.

Table 1: Example LC-MS/MS Parameters for Sibutramine Metabolite Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Desmethylsibutramine266.0125.0Data not available
N,N-Didesmethylsibutramine252.1125.0Data not available
N-Formyl N,N-Didesmethyl Sibutramine (Analyte)280.1 (hypothetical)125.0 (hypothetical)Parameter to be optimized
This compound (IS)286.1 (hypothetical)131.0 (hypothetical)Parameter to be optimized

Note: Precursor/product ion transitions for N-Desmethyl and N,N-Didesmethyl sibutramine are based on published literature. researchgate.netdshs-koeln.de Parameters for the N-Formyl metabolite and its d6-labeled standard are hypothetical and would require experimental determination.

The selection of unique precursor-to-product ion transitions for both the analyte and the internal standard is fundamental to the selectivity of the assay, preventing interference from other compounds in the matrix. semanticscholar.org

Role of this compound as an Internal Standard in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the most effective approach for quantitative bioanalysis. scispace.com this compound serves this purpose ideally. An internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control sample before processing. scioninstruments.com

The primary function of the SIL-IS is to compensate for variations that can occur during the analytical process, including:

Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the SIL-IS behaves almost identically to the analyte. scispace.com

Matrix Effects: Variations in ionization efficiency (ion suppression or enhancement) caused by co-eluting components from the biological matrix (e.g., plasma, urine) affect both the analyte and the SIL-IS similarly. clearsynth.com

Instrumental Variability: Fluctuations in injection volume and MS detector response are normalized. scioninstruments.com

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. scioninstruments.com This ratio is used to construct a calibration curve from which the concentration of the analyte in unknown samples can be determined. The use of a deuterated standard like this compound significantly improves the precision, accuracy, and robustness of the analytical method. ualberta.cascispace.com

Application in High-Throughput Screening and Comprehensive Metabolite Quantification in Biological Matrices

Once a method is fully developed and validated, it can be applied to the analysis of a large number of samples. In fields like sports drug testing and clinical toxicology, high-throughput screening (HTS) is essential for processing numerous samples efficiently. dshs-koeln.de The robustness of an LC-MS/MS method using this compound as an internal standard makes it well-suited for HTS applications. nih.gov Rapid chromatographic gradients can be employed to shorten analysis times, allowing for more samples to be analyzed per day.

This methodology enables the comprehensive quantification of sibutramine metabolites in various biological matrices, including:

Urine: A primary matrix for doping control, where metabolites are often present as conjugates. nih.gov

Plasma/Serum: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion profiles of a drug. semanticscholar.orgualberta.ca

Hair: Can provide a longer window of detection for substance use. researchgate.net

The validated method allows for the reliable determination of metabolite concentrations, often in the low ng/mL to pg/mL range, providing crucial data for forensic investigations or pharmacokinetic modeling. ualberta.canih.gov

Table 2: Typical Validation Parameters for a Quantitative Bioanalytical Method

ParameterTypical Acceptance CriteriaReference
Linearity (Correlation Coefficient, r²)≥ 0.99 researchgate.net
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3 mdpi.comfoliamedica.bg
Limit of Quantification (LOQ)Lowest concentration on the calibration curve with acceptable precision and accuracy mdpi.comfoliamedica.bg
Accuracy (% Bias)Within ±15% of nominal value (±20% at LOQ) mdpi.com
Precision (% RSD or % CV)≤ 15% (≤ 20% at LOQ) ualberta.camdpi.com
RecoveryConsistent, precise, and reproducible researchgate.netresearchgate.net

Note: This table presents generalized criteria based on regulatory guidelines and published validation studies.

Ensuring Analytical Traceability and Adherence to Research Quality Standards for Deuterated Reference Materials

The reliability of quantitative results is directly linked to the quality of the reference materials used. For this compound, ensuring analytical traceability is paramount. Traceability means that the measurement can be related to a stated reference, such as a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties.

Key aspects for ensuring quality standards for deuterated reference materials include:

Purity Certification: The chemical purity of the reference standard must be accurately determined and documented.

Isotopic Purity: The degree of deuterium incorporation and the percentage of the non-labeled species must be known.

Concentration Verification: The concentration of the standard solution must be verified, often by a reference method.

Stability Assessment: The stability of the compound under specified storage and handling conditions must be established.

The lack of certified reference materials for all metabolites can pose a challenge in forensic and anti-doping analysis. nih.gov Therefore, using well-characterized reference materials from accredited sources is crucial for method validation and for ensuring that the analytical results are defensible and meet stringent research quality standards. Adherence to guidelines from bodies like the International Council for Harmonisation (ICH) helps ensure the robustness and reliability of the analytical data. mdpi.com

Theoretical and Computational Approaches to Deuteration in Drug Metabolism

Quantum Mechanical Calculations of Carbon-Deuterium Bond Strengths and Predictive Kinetic Isotope Effects

Quantum mechanics (QM) provides the theoretical foundation for understanding the kinetic isotope effect. The key difference between hydrogen and deuterium (B1214612) lies in the single neutron present in the deuterium nucleus, which makes it twice as heavy as hydrogen. aquigenbio.com This mass difference has a profound impact on the vibrational energy of the chemical bond it forms. According to quantum mechanics, even at absolute zero, a chemical bond possesses a minimum amount of vibrational energy known as the zero-point energy (ZPE). wikipedia.org

Due to its greater mass, a C-D bond has a lower vibrational frequency and, consequently, a lower ZPE compared to a C-H bond. wikipedia.org For a metabolic reaction to occur that involves the cleavage of this bond, energy must be supplied to reach the transition state. Because the C-D bond starts from a lower energy state, more energy is required to break it, resulting in a higher activation energy for the reaction. wikipedia.org This increased activation energy leads to a slower reaction rate, an effect known as the primary kinetic isotope effect. csbsju.edu

Quantum mechanical calculation methods, such as density functional theory (DFT), are employed to model these phenomena. nih.gov These calculations can accurately determine the vibrational frequencies of C-H and C-D bonds, allowing for the prediction of ZPE differences and the theoretical maximum KIE. nih.govnih.gov The reaction rate is proportional to exp[−Ea/RT], where Ea is the activation energy; QM calculations provide insight into this activation energy for proposed metabolic steps. nih.gov By simulating the reaction pathway, these models can predict the magnitude of the KIE for a specific metabolic transformation, guiding chemists on whether deuteration at a particular site will be effective in slowing metabolism. nih.gov

Table 1: Comparison of Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) Bond Properties
PropertyC-H BondC-D BondConsequence of Deuteration
Relative Mass of Isotope ~1 amu~2 amuDeuterium is twice as heavy. aquigenbio.com
Vibrational Frequency Higher (~3000 cm⁻¹)Lower (~2200 cm⁻¹)Reduced stretching frequency. wikipedia.orgcsbsju.edu
Zero-Point Energy (ZPE) HigherLowerBond is in a lower ground energy state. wikipedia.org
Bond Strength / Activation Energy LowerHigherMore energy is required to break the bond. mdpi.comwikipedia.org
Reaction Rate (Metabolism) FasterSlowerThe basis of the Kinetic Isotope Effect (KIE). aquigenbio.comwikipedia.org

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions with Deuterated Analogues

While quantum mechanics explains the bond-breaking process, molecular docking and molecular dynamics (MD) simulations are crucial for understanding how a deuterated substrate like N-Formyl N,N-Didesmethyl Sibutramine-d6 interacts with the metabolizing enzyme. nih.govescholarship.org These computational techniques model the binding of a ligand (the drug molecule) into the active site of a protein (such as a CYP enzyme). nih.gov

Molecular Docking predicts the preferred orientation of a molecule when bound to a protein. For a deuterated analogue, docking simulations can help determine if the subtle change in molecular properties affects its binding pose compared to the non-deuterated parent compound. mdpi.comnih.gov The simulation assesses various conformations and scores them based on binding affinity, helping to identify the most likely interactions. escholarship.org

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the enzyme-substrate complex over time. nih.gov After an initial docking pose is established, MD simulates the movements and interactions of every atom in the system. This can reveal how the deuterated substrate settles into the active site and whether the specific C-D bond is positioned favorably for metabolism by the enzyme's reactive center. mdpi.comescholarship.org The combination of docking and MD simulations is a powerful tool to elucidate the binding mode of a substrate within an enzyme, especially when experimental crystal structures are unavailable. nih.govescholarship.org These simulations can help predict if deuteration will lead to the desired metabolic slowdown or if the enzyme might bypass the deuterated site in favor of another, a phenomenon known as metabolic switching. nih.gov

Predictive Modeling of Metabolic Soft Spots and Strategic Deuteration Sites within the Sibutramine (B127822) Scaffold

A key application of computational chemistry in deuteration strategies is the identification of "metabolic soft spots." nih.gov These are atoms within a molecule that are most susceptible to metabolic transformation, often through oxidation by CYP enzymes. nih.govnovartis.com By identifying these vulnerable positions on the sibutramine scaffold, researchers can strategically place deuterium atoms to block or slow down these metabolic pathways. nih.gov

Several software programs, such as MetaSite and StarDrop, are designed to predict sites of metabolism (SOM). novartis.comnih.gov These tools use a variety of approaches, including knowledge-based methods derived from known metabolic transformations and structure-based methods that involve docking the molecule into models of CYP enzyme active sites. nih.gov The software analyzes the accessibility of different hydrogen atoms and their reactivity to predict which positions are most likely to be oxidized. novartis.com

For the sibutramine scaffold, these predictive models would analyze factors such as:

Atom Accessibility: How exposed a C-H bond is to the catalytic center of the enzyme.

Bond Dissociation Energy: The inherent energy required to break a specific C-H bond.

Substrate Orientation: The likely binding pose of sibutramine within the relevant CYP isoform's active site.

The output of these programs is typically a ranked list of potential metabolic sites, highlighting the most probable "soft spots." novartis.com This information is critical for a rational drug design approach, allowing chemists to focus their synthetic efforts on creating deuterated analogues, like this compound, with the highest probability of improved metabolic stability. nih.gov Recent predictive models have also been developed using machine learning algorithms, such as XGBoost, to forecast the therapeutic response to sibutramine based on patient parameters, showcasing the expanding role of predictive modeling in this area. mdpi.comnih.govresearchgate.net

Table 2: Example of Predicted Metabolic Soft Spots on the Sibutramine Scaffold
Potential "Soft Spot" LocationType of MetabolismRationale for Vulnerability
N-Methyl Groups N-demethylationCommon metabolic pathway for amines, often mediated by CYP enzymes.
Cyclobutyl Ring HydroxylationAlicyclic rings are common sites for oxidative metabolism.
Isobutyl Group HydroxylationAlkyl groups are susceptible to oxidation at various positions.
Aromatic Ring HydroxylationAromatic hydroxylation is a classic CYP-mediated reaction.

Bioinformatic Tools for Metabolomics Data Analysis in Deuterium Labeling Studies

After a deuterated compound is designed and administered in a research setting, metabolomics is used to study its fate. Mass spectrometry (MS) is the primary analytical platform used to detect and quantify the parent drug and its metabolites in biological samples. nih.gov The resulting datasets are vast and complex, containing information on thousands of molecular features. nih.govnih.gov Bioinformatic tools are essential to process this data and extract meaningful biological insights. cabidigitallibrary.org

In studies involving deuterium labeling, these tools must be able to distinguish between the deuterated compound and its non-deuterated counterparts, as well as their respective metabolites. oup.com This involves recognizing the characteristic mass shift imparted by the deuterium atoms.

Key functions of bioinformatic tools in this context include:

Data Processing: This includes peak detection, alignment of spectra from different samples, and normalization to account for experimental variation. cabidigitallibrary.org

Metabolite Identification: Software connects to extensive databases like the Human Metabolome Database (HMDB) or KEGG to tentatively identify metabolites based on their accurate mass and fragmentation patterns. nih.govcreative-proteomics.com

Statistical Analysis: Multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) analysis are used to identify significant differences in metabolite profiles between different experimental groups. nih.gov

Pathway Analysis: Tools like MetaboAnalyst and Cytoscape map the identified metabolites onto known metabolic pathways. oup.comcreative-proteomics.com This helps researchers visualize how deuteration has altered the metabolic fate of the parent drug and understand its impact on cellular function. creative-proteomics.com

Specialized tools like DIMet are being developed specifically for the differential analysis of isotope-labeled metabolomics data, providing rigorous statistical frameworks to identify metabolites that are differentially labeled between conditions. oup.com These bioinformatic pipelines are crucial for translating the complex raw data from deuterium labeling studies into a clear understanding of the compound's metabolic profile.

Table 3: Bioinformatic Tools in Deuterium Labeling Studies
Tool/PlatformPrimary FunctionRelevance to Deuterium Studies
DIMet Differential analysis of isotopic dataSpecifically designed to analyze and statistically validate differences in isotope labeling patterns. oup.com
MetaboAnalyst Statistical and pathway analysisIdentifies significantly altered metabolites and maps them to metabolic pathways to visualize metabolic shifts. creative-proteomics.com
KEGG (Kyoto Encyclopedia of Genes and Genomes) Pathway databaseProvides detailed reference maps of metabolic pathways to contextualize the identified metabolites. creative-proteomics.com
HMDB (Human Metabolome Database) Metabolite databaseAids in the identification of metabolites by providing detailed information on known human metabolites. nih.gov
Cytoscape Network visualizationHelps to construct and visualize metabolic networks, showing the interplay between the drug and endogenous metabolites. creative-proteomics.com

Q & A

Q. How does integrating systems biology approaches enhance the understanding of this compound’s off-target effects in neural tissues?

  • Methodological Answer : Construct gene regulatory networks (GRNs) from RNA-seq data to identify perturbed pathways (e.g., dopamine signaling). Combine with phosphoproteomics to map kinase activation cascades. Validate using CRISPR-Cas9 knockout models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.